molecular formula C20H17NO3 B2483811 2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one CAS No. 1211265-50-7

2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2483811
CAS No.: 1211265-50-7
M. Wt: 319.36
InChI Key: KITJBNKLCLUWOQ-UHFFFAOYSA-N
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Description

2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a pyrrolidine ring fused with a chromenone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.

Scientific Research Applications

2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate its interactions with various biological targets.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Pyrrolidine-2-one: This derivative has a similar core structure and is used in various medicinal applications.

    Pyrrolidine-2,5-diones: These compounds are also structurally related and have been studied for their biological properties.

Uniqueness

What sets 2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one apart is its unique combination of the pyrrolidine and chromenone structures, which may confer distinct biological activities and therapeutic potential. This dual functionality allows for a broader range of applications and interactions with biological targets.

Properties

IUPAC Name

2-(3-phenylpyrrolidine-1-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-17-12-19(24-18-9-5-4-8-16(17)18)20(23)21-11-10-15(13-21)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITJBNKLCLUWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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